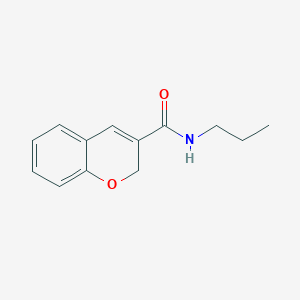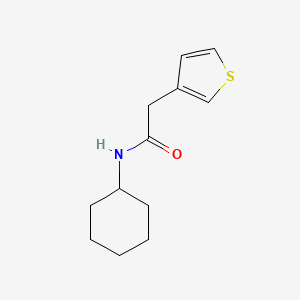
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide, also known as 4-APPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrole derivative that has been synthesized for various purposes, including medicinal and pharmaceutical applications.
科学的研究の応用
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications.
作用機序
The mechanism of action of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is not fully understood, but it is believed to involve inhibition of DNA synthesis and disruption of cell membrane integrity. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide can affect various biochemical and physiological processes. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been shown to have analgesic and anti-inflammatory effects in animal models.
実験室実験の利点と制限
The advantages of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide in lab experiments include its relatively low cost and ease of synthesis. It can also be used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications. However, the limitations of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research involving 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. One direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide and its derivatives.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is a pyrrole derivative that has gained significant attention in the field of scientific research. It has been synthesized for various purposes, including medicinal and pharmaceutical applications. Its potential applications include as an anticancer, antibacterial, and antifungal agent, as well as an analgesic and anti-inflammatory agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and explore its potential as a building block for the synthesis of other pyrrole derivatives.
合成法
The synthesis of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide involves several steps, including the condensation of aniline with ethyl acetoacetate, followed by cyclization with phosphorus pentoxide. The resulting compound is then acetylated to form 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. The purity of the compound can be improved by recrystallization and further characterization using spectroscopic techniques like NMR and IR.
特性
IUPAC Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-8-13(16(2)9-11)14(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGHBUMQYQFQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














